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Compound of Interest

Compound Name: 6-Bromo-2-chloropyridin-3-amine

Cat. No.: B173666 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-2-chloropyridin-3-amine (CAS No. 169833-70-9), a key intermediate in

pharmaceutical and agrochemical research. Due to the limited availability of public domain

experimental spectroscopic data for this specific compound, this guide presents predicted data

based on established spectroscopic principles and data from structurally analogous

compounds. Detailed experimental protocols for acquiring such data are also provided to assist

researchers in their own analytical characterization. This document is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis.

Introduction
6-Bromo-2-chloropyridin-3-amine is a halogenated aminopyridine derivative with significant

potential as a building block in the synthesis of complex heterocyclic molecules. The presence

of bromo, chloro, and amino functional groups on the pyridine ring offers multiple reactive sites

for further chemical modifications, making it a valuable intermediate for the development of

novel therapeutic agents and agrochemicals. Accurate spectroscopic characterization is

paramount for confirming the identity and purity of this compound in any research and

development setting. This guide outlines the expected spectroscopic profile and provides

standardized methodologies for its determination.

Spectroscopic Data Summary
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The following tables summarize the predicted spectroscopic data for 6-Bromo-2-
chloropyridin-3-amine. These predictions are based on the analysis of similar compounds

and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.6 d ~8.0 H-4

~7.2 d ~8.0 H-5

~4.5 br s - -NH₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ

= 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~148.0 C-2

~141.0 C-6

~139.0 C-3

~128.0 C-4

~122.0 C-5

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to TMS (δ

= 0.00 ppm).

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Sharp
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

1620 - 1600 Strong N-H bend (scissoring)

1580 - 1450 Strong C=C and C=N ring stretching

1320 - 1280 Strong C-N stretch (aromatic amine)

~830 Strong C-H out-of-plane bend

~1050 Medium C-Cl stretch

~680 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

206/208/210 High
[M]⁺ (isotopic pattern for Br

and Cl)

127/129 Medium [M - Br]⁺

171 Medium [M - Cl]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following sections provide detailed experimental protocols for the acquisition of the

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 6-Bromo-2-chloropyridin-3-
amine.
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Materials and Equipment:

6-Bromo-2-chloropyridin-3-amine sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

5 mm NMR tubes

NMR Spectrometer (400 MHz or higher)

Tetramethylsilane (TMS) internal standard

Procedure:

Sample Preparation:

Accurately weigh 10-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v TMS.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the spectrum at 400 MHz using a standard pulse sequence.

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of

1 second.

Accumulate 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum at 100 MHz using a proton-decoupled pulse sequence.

Use a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation

delay of 2 seconds.
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Average approximately 1024 scans.

Data Processing:

Process the raw data (Free Induction Decay - FID) using a Fourier transform with an

exponential window function.

Apply phase and baseline corrections.

Calibrate the chemical shifts relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 6-Bromo-2-chloropyridin-3-amine.

Materials and Equipment:

6-Bromo-2-chloropyridin-3-amine sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

Sample Preparation:

Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The background spectrum is automatically subtracted from the sample spectrum.

Data Analysis:
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Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-Bromo-2-
chloropyridin-3-amine.

Materials and Equipment:

6-Bromo-2-chloropyridin-3-amine sample

Methanol (HPLC grade)

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

Sample Introduction:

Prepare a dilute solution of the sample in methanol (approximately 1 µg/mL).

Introduce the solution into the ion source via direct infusion using a syringe pump at a flow

rate of 10 µL/min.

Ionization:

Use Electron Ionization (EI) with an electron energy of 70 eV.

Maintain the ion source temperature at 250°C.

Mass Analysis:

Scan the mass analyzer over a mass-to-charge (m/z) range of 50-300 amu.

Data Interpretation:

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic

fragmentation patterns, paying attention to the isotopic distribution of bromine and

chlorine.
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Visualizations
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 6-Bromo-2-chloropyridin-3-amine.
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Caption: Experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 6-Bromo-2-chloropyridin-3-
amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173666#spectroscopic-data-of-6-bromo-2-
chloropyridin-3-amine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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